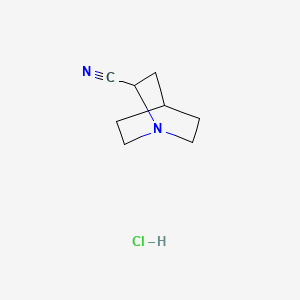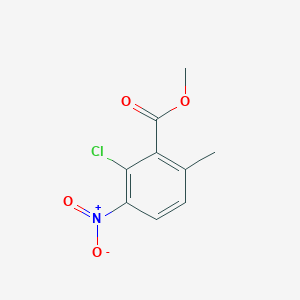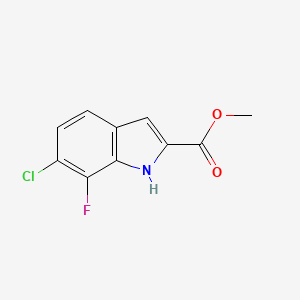
Oxo(oxoauriooxy)gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxo(oxoauriooxy)gold, also known as digold trioxide or gold(III) oxide, is a compound with the molecular formula Au₂O₃. It is a black powder that gradually decomposes when exposed to normal temperatures.
準備方法
Synthetic Routes and Reaction Conditions
Oxo(oxoauriooxy)gold can be synthesized by heating gold hydroxide at temperatures between 140°C and 150°C until a constant weight is achieved. This process results in the formation of Au₂O₃. The compound can also be prepared by the reaction of gold with oxygen at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is typically produced through controlled oxidation processes. These methods involve the careful regulation of temperature and oxygen concentration to ensure the formation of the desired compound without significant decomposition .
化学反応の分析
Types of Reactions
Oxo(oxoauriooxy)gold undergoes several types of chemical reactions, including:
Oxidation: The compound can be reduced to elemental gold by exposure to carbon monoxide or hydrogen peroxide.
Reduction: It can be reduced to gold(I) oxide at temperatures around 160°C and to elemental gold at 250°C.
Substitution: The compound can react with hydrochloric acid, nitric acid, sodium hydroxide, or sodium cyanide solutions
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochloric Acid (HCl): Dissolves the compound to form chloroauric acid.
Nitric Acid (HNO₃): Reacts with the compound to form gold nitrate.
Sodium Hydroxide (NaOH): Forms sodium aurate.
Sodium Cyanide (NaCN): Forms sodium dicyanoaurate.
Major Products Formed
The major products formed from these reactions include elemental gold, gold(I) oxide, chloroauric acid, gold nitrate, sodium aurate, and sodium dicyanoaurate .
科学的研究の応用
Oxo(oxoauriooxy)gold has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit enzyme activity and induce cytogenetic damage
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
作用機序
The mechanism of action of oxo(oxoauriooxy)gold involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzyme activity, such as Na/K-ATPase, by binding to specific sites on the enzyme. This inhibition can lead to cytotoxic effects, making it a potential anticancer agent . Additionally, the compound can interact with DNA and proteins, leading to redox processes and further contributing to its cytotoxicity .
類似化合物との比較
Oxo(oxoauriooxy)gold can be compared with other similar compounds, such as:
Gold(I) Oxide (Au₂O): Similar in composition but differs in oxidation state and reactivity.
Potassium Ferrate (K₂FeO₄): Another transition metal oxo complex with different metal and oxidation state.
Osmium Tetroxide (OsO₄): A well-known oxidizing agent with different metal and oxidation state
Uniqueness
Its ability to undergo multiple types of reactions and its potential as an anticancer agent further distinguish it from other similar compounds .
特性
IUPAC Name |
oxo(oxoauriooxy)gold |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Au.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXXODKTLDKCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Au]O[Au]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Au2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.931 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-isopropyl-1H-pyrazolo[3,4-B]pyridine-6-carboxylate](/img/structure/B8245089.png)
![3-(Tributylstannyl)imidazo[1,2-A]pyrazine](/img/structure/B8245097.png)







![(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(2,4-ditert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B8245153.png)


